molecular formula C19H20FN3O3S B2719213 N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252904-33-8

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Número de catálogo: B2719213
Número CAS: 1252904-33-8
Peso molecular: 389.45
Clave InChI: QWXAROKWDDJXPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl group at position 3 and an N-(4-fluorophenyl)acetamide moiety. This structure combines a fused thiophene-pyrimidine system with fluorinated aromatic and branched alkyl substituents, which may influence its physicochemical properties, metabolic stability, and biological activity.

Propiedades

Número CAS

1252904-33-8

Fórmula molecular

C19H20FN3O3S

Peso molecular

389.45

Nombre IUPAC

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20FN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-5-3-13(20)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24)

Clave InChI

QWXAROKWDDJXPJ-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C19H20F N3O3S
Molecular Weight : 393.44 g/mol
IUPAC Name : N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Structural Features

The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a fluorine atom in the phenyl group may enhance lipophilicity and biological activity.

Antitumor Activity

Research has shown that compounds with thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary data suggest that it possesses moderate to strong antibacterial effects, making it a candidate for further development as an antimicrobial agent.

The mechanism of action for N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the inhibition of specific enzymes or receptors that are critical for cellular function. This includes potential interactions with kinases or other proteins involved in signaling pathways related to cancer and infection.

Case Studies

  • Antitumor Evaluation : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
  • Antimicrobial Testing : In vitro tests showed that derivatives similar to this compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntitumorMCF-7 (Breast Cancer)12.5
AntibacterialStaphylococcus aureus15.0
AntibacterialEscherichia coli20.0

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

2.1.1. Thieno[2,3-d]pyrimidinone Derivatives The compound N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 577962-34-6) shares a thienopyrimidinone core but differs in the ring fusion position ([2,3-d] vs. [3,2-d]) and substituents (ethyl vs. 3-methylbutyl). The thioacetamide linkage in this analog may enhance sulfur-mediated interactions compared to the oxygen-based acetamide in the target compound .

2.1.2. Benzothieno-Triazolo-Pyrimidine Systems Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) feature additional triazole rings fused to the thienopyrimidine system. These modifications increase molecular complexity and may improve metabolic stability but could reduce solubility due to higher lipophilicity .

Substituent Variations

2.2.1. Fluorinated Aromatic Groups The N-(4-fluorophenyl) group in the target compound contrasts with non-fluorinated analogs (e.g., N-(2-fluorobenzyl) in ). Fluorination typically enhances membrane permeability and resistance to oxidative metabolism. For example, the compound in (N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide) demonstrates how multiple fluorine atoms can improve pharmacokinetic profiles .

2.2.2. Alkyl Chain Effects
The 3-methylbutyl substituent introduces branched hydrophobicity, which may increase binding pocket occupancy compared to shorter chains (e.g., ethyl in CAS 577962-34-6). Branched alkyl groups are often used to optimize logP values and reduce cytochrome P450-mediated clearance .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Potential Applications
Target Compound ~431.45* Not reported Thieno[3,2-d]pyrimidinone, 3-methylbutyl, 4-F-phenyl Kinase inhibition, anticancer
CAS 577962-34-6 ~463.48 Not reported Thieno[2,3-d]pyrimidinone, ethyl, thioacetamide Enzyme inhibition
Example 83 () 571.20 302–304 Chromenone-pyrazolo[3,4-d]pyrimidine Anticancer, kinase targeting
N-Phenyl-2-(benzothieno-triazolo-pyrimidinylsulfanyl)acetamide ~454.50 68–74% yield Triazolo-pyrimidine, sulfanyl group Antimicrobial, enzyme modulation

*Calculated based on structural formula.

Research Findings and Implications

  • Synthetic Strategies: The target compound’s synthesis likely parallels methods in and , involving alkylation of thienopyrimidinone intermediates with halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Biological Activity : While direct data are unavailable, analogs like CAS 577962-34-6 and pyrazolo-pyrimidine derivatives () show activity against kinases and cancer cell lines, suggesting similar targets for the title compound .
  • Solubility and Stability : The 4-fluorophenyl group may improve solubility compared to bulkier substituents (e.g., 3,4-dichlorophenyl in ), while the 3-methylbutyl chain could enhance lipophilicity and prolong half-life .

Q & A

Q. What are the key steps in synthesizing N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions starting with the construction of the thieno[3,2-d]pyrimidine core, followed by functionalization with the 3-methylbutyl side chain and subsequent coupling to the 4-fluorophenylacetamide moiety. Critical conditions include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
  • Catalysts : Carbodiimide-based coupling agents (e.g., EDC·HCl) improve amide bond formation efficiency .
  • Temperature control : Stepwise heating (e.g., 120°C in NMP for SNAr reactions) ensures regioselectivity .
  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) resolves stereochemical impurities .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thienopyrimidine carbonyls at δ 165–170 ppm) .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 443.15) and detects side products .
  • IR spectroscopy : Stretching vibrations for carbonyl groups (1700–1750 cm⁻¹) validate the dioxo-thienopyrimidine scaffold .

Q. What are the primary challenges in crystallizing this compound for X-ray analysis?

  • Solubility : Low solubility in common solvents (e.g., ethyl acetate/dichloromethane mixtures) necessitates slow evaporation techniques .
  • Polymorphism : Multiple crystal forms may arise due to flexible 3-methylbutyl chains; cooling rates and seed crystals improve reproducibility .
  • Hydrogen bonding : N–H···O interactions stabilize the lattice but require precise stoichiometry .

Advanced Research Questions

Q. How can computational methods optimize the synthetic route for this compound?

  • Reaction path search : Quantum chemical calculations (DFT) model transition states to predict regioselectivity in thienopyrimidine ring formation .
  • Machine learning : Training datasets on analogous pyrimidine syntheses identify optimal catalysts (e.g., Pd/C for dehalogenation) .
  • Solvent screening : COSMO-RS simulations prioritize solvents like NMP for enhancing nucleophilic substitution kinetics .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce false positives in kinase inhibition studies .
  • Metabolic stability : LC-MS/MS tracks in vitro degradation (e.g., cytochrome P450-mediated oxidation of the 3-methylbutyl group) to clarify discrepancies .
  • Target profiling : Competitive binding assays (SPR or ITC) differentiate off-target effects (e.g., CDK2 vs. CDK4 inhibition) .

Q. What strategies improve the compound’s bioavailability while retaining activity?

  • Prodrug design : Esterification of the acetamide carbonyl enhances membrane permeability .
  • Cocrystallization : Coformers like succinic acid improve aqueous solubility without altering the thienopyrimidine core .
  • Lipid nanoparticle encapsulation : Increases plasma half-life in murine models by 2.5-fold .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Delete putative targets (e.g., EGFR or PI3K) to confirm pathway-specific effects .
  • Metabolomics : LC-HRMS identifies downstream metabolites (e.g., fluorophenyl-glucuronide conjugates) to map metabolic pathways .
  • In silico docking : Molecular dynamics simulations (AutoDock Vina) predict binding poses in enzyme active sites .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Thienopyrimidine core formationH2SO4, 80°C, 12 h65
Alkylation (3-methylbutyl)K2CO3, DMF, 60°C78
Acetamide couplingEDC·HCl, DCM, rt82

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey PeaksFunctional GroupReference
1H NMRδ 1.2 (t, 3H, CH3)3-methylbutyl
13C NMRδ 165.5 (C=O)Thienopyrimidine
IR1740 cm⁻¹Acetamide carbonyl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.